2-[4-(pyrimidin-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[4-(pyrimidin-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various neurological and psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrimidine and piperazine intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). The final step involves the acylation of the piperazine intermediate with 2-(trifluoromethyl)phenylacetyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(pyrimidin-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different pharmacological properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying receptor-ligand interactions.
Medicine: Potential therapeutic agent for treating neurological and psychiatric disorders.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, thereby influencing neuronal signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may act as an agonist or antagonist at various receptor sites.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Used in the treatment of leukemia.
Uniqueness
What sets 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide apart from similar compounds is its unique trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a promising candidate for drug development, particularly for central nervous system disorders.
Properties
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O/c18-17(19,20)13-4-1-2-5-14(13)23-15(26)12-24-8-10-25(11-9-24)16-21-6-3-7-22-16/h1-7H,8-12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDGUEBVEODXPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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